molecular formula C15H14BF2NO3 B13090532 3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid

3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid

Cat. No.: B13090532
M. Wt: 305.09 g/mol
InChI Key: VSXANLFUAFOBQD-UHFFFAOYSA-N
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Description

(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C15H14BF2NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis, particularly in forming carbon-carbon bonds via Suzuki-Miyaura coupling.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can inhibit specific biological pathways.

    Industry: Used in the synthesis of advanced materials and pharmaceuticals

Mechanism of Action

The mechanism of action of (3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid primarily involves its ability to form stable complexes with various catalysts and reactants. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with palladium, facilitating the formation of carbon-carbon bonds. The compound’s boronic acid group can also interact with enzyme active sites, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

  • (3-Fluoro-5-methylphenyl)boronic acid
  • (3-Fluoro-5-methoxycarbonylphenyl)boronic acid
  • (3-Fluoro-5-isopropoxyphenyl)boronic acid

Uniqueness

(3-Fluoro-5-((2-fluoro-5-methylbenzyl)carbamoyl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and potential biological applications .

Properties

Molecular Formula

C15H14BF2NO3

Molecular Weight

305.09 g/mol

IUPAC Name

[3-fluoro-5-[(2-fluoro-5-methylphenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C15H14BF2NO3/c1-9-2-3-14(18)11(4-9)8-19-15(20)10-5-12(16(21)22)7-13(17)6-10/h2-7,21-22H,8H2,1H3,(H,19,20)

InChI Key

VSXANLFUAFOBQD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)NCC2=C(C=CC(=C2)C)F)(O)O

Origin of Product

United States

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